1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine
Description
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine is a complex organic compound with the molecular formula C20H26N2O4S. It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylsulfonyl group and a 2-phenylethyl group.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-18-8-9-20(19(16-18)26-2)27(23,24)22-14-12-21(13-15-22)11-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRUNJCNLAWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the 2,4-dimethoxyphenylsulfonyl chloride: This is achieved by reacting 2,4-dimethoxybenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
Chemical Reactions Analysis
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool compound in biological studies to understand the interaction of sulfonyl piperazines with various biological targets.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group is known to enhance the binding affinity of the compound to its target, while the piperazine ring provides structural flexibility. The 2-phenylethyl group contributes to the lipophilicity and overall pharmacokinetic properties of the compound .
Comparison with Similar Compounds
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine can be compared with other sulfonyl piperazine derivatives, such as:
1-(4-Methoxyphenyl)sulfonyl-4-(2-phenylethyl)piperazine: Similar structure but with a methoxy group at the 4-position.
1-(2,4-Dichlorophenyl)sulfonyl-4-(2-phenylethyl)piperazine: Contains dichloro substituents instead of methoxy groups.
1-(2,4-Dimethoxyphenyl)sulfonyl-4-methylpiperazine: Substituted with a methyl group instead of a 2-phenylethyl group.
The uniqueness of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
